molecular formula C16H15FO3 B2532539 Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate CAS No. 477846-58-5

Methyl 2-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]propanoate

Cat. No.: B2532539
CAS No.: 477846-58-5
M. Wt: 274.291
InChI Key: AFKQHNPGWANCRM-UHFFFAOYSA-N
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Description

Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate is an organic compound with the molecular formula C16H15FO3 It is a derivative of biphenyl, where a fluorine atom is substituted at the 2-position of one of the phenyl rings, and a propanoate ester group is attached to the other phenyl ring

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-fluoro-4-bromobiphenyl with methyl 2-hydroxypropanoate in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 substitution mechanism, resulting in the formation of the desired ester compound.

Industrial Production Methods

Industrial production of methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoic acid.

    Reduction: Formation of 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanol.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate is widely used in scientific research due to its role as a highly potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which are proteins that package DNA in the cell nucleus. By inhibiting HDAC activity, this compound promotes the accumulation of acetylated histones, leading to changes in gene expression patterns.

Applications in Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Organic Synthesis: Employed as a building block in the synthesis of more complex molecules.

Applications in Biology and Medicine

    Epigenetic Research: Studied for its effects on gene expression and potential therapeutic applications in cancer treatment.

    Drug Development: Investigated as a lead compound for developing new HDAC inhibitors.

Applications in Industry

    Material Science: Used in the development of advanced materials with specific properties.

    Chemical Manufacturing: Utilized in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2-chloro[1,1’-biphenyl]-4-yl)oxy]propanoate
  • Methyl 2-[(2-bromo[1,1’-biphenyl]-4-yl)oxy]propanoate
  • Methyl 2-[(2-iodo[1,1’-biphenyl]-4-yl)oxy]propanoate

Uniqueness

Methyl 2-[(2-fluoro[1,1’-biphenyl]-4-yl)oxy]propanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability and bioavailability, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

methyl 2-(3-fluoro-4-phenylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-11(16(18)19-2)20-13-8-9-14(15(17)10-13)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKQHNPGWANCRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC(=C(C=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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